molecular formula C17H24FN3O5S B2955725 N-butyl-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide CAS No. 872862-50-5

N-butyl-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Cat. No.: B2955725
CAS No.: 872862-50-5
M. Wt: 401.45
InChI Key: GDVZFNRSVKNJPW-UHFFFAOYSA-N
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Description

N-butyl-N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of butyl, fluorobenzenesulfonyl, oxazinan, and ethanediamide groups, which contribute to its distinct properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of N-butylamine with 4-fluorobenzenesulfonyl chloride to form N-butyl-4-fluorobenzenesulfonamide . This intermediate is then reacted with 2-oxazinanone under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

N-butyl-N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-butyl-N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the fluorobenzene moiety can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxazinan ring and the fluorobenzene moiety enhances its stability and specificity in biochemical applications .

Properties

IUPAC Name

N-butyl-N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O5S/c1-2-3-9-19-16(22)17(23)20-12-15-21(10-4-11-26-15)27(24,25)14-7-5-13(18)6-8-14/h5-8,15H,2-4,9-12H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVZFNRSVKNJPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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